Undecylbenzene

Surfactant Performance Detergency Linear Alkylbenzene Sulfonate (LAS)

Undecylbenzene (1-Phenylundecane; CAS 6742-54-7) is a linear alkylbenzene (LAB) characterized by an 11-carbon straight alkyl chain attached to a benzene ring. It is a colorless liquid with a mild odor, insoluble in water (density 0.855 g/mL at 25°C) and exhibits typical aromatic hydrocarbon reactivity.

Molecular Formula C17H28
Molecular Weight 232.4 g/mol
CAS No. 6742-54-7
Cat. No. B049552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUndecylbenzene
CAS6742-54-7
Synonyms1-Phenyl-undecane;  NSC 251008;  n-Undecylbenzene
Molecular FormulaC17H28
Molecular Weight232.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC1=CC=CC=C1
InChIInChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3
InChIKeyXBEADGFTLHRJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Undecylbenzene (CAS 6742-54-7): A C11 Linear Alkylbenzene with Quantifiable Physicochemical and Performance Differentiation


Undecylbenzene (1-Phenylundecane; CAS 6742-54-7) is a linear alkylbenzene (LAB) characterized by an 11-carbon straight alkyl chain attached to a benzene ring. It is a colorless liquid with a mild odor, insoluble in water (density 0.855 g/mL at 25°C) and exhibits typical aromatic hydrocarbon reactivity [1][2]. As a member of the C9-C14 LAB series, it serves as a critical precursor for the anionic surfactant linear alkylbenzene sulfonate (LAS), where its specific C11 chain length imparts a distinct set of physicochemical properties and performance attributes that are not interchangeable with its C10 or C12 homologs [3].

Precursor C11 linear alkylbenzene sulfonate (LAS) synthesis for detergent research
Chain-length context Foam stability optimum shifts to C11/C12 under moderate water hardness
Environmental model Odd-chain LAS fate, transport, and biodegradation pathway studies

The Undecylbenzene Performance Cliff: Why C10 or C12 LABs Fail to Replicate C11 Behavior in Key Applications


The performance and environmental fate of linear alkylbenzenes and their sulfonated derivatives are fundamentally governed by alkyl chain length. Attempting to substitute undecylbenzene (C11) with a shorter-chain (e.g., decylbenzene, C10) or longer-chain (e.g., dodecylbenzene, C12) analog introduces quantifiable deficits or excesses. As established by Matheson et al., the optimal carbon chain for foam stability and detergency is not static; it shifts with application conditions like water hardness [1]. Furthermore, environmental transport and sorption behavior, as detailed by Boluda-Botella et al., demonstrate that C11 LAS exhibits a specific mobility profile distinct from C10 and C12, impacting its bioavailability and fate in soil systems [2]. Even fundamental thermodynamic properties, such as melting point under pressure, follow a strict chain-length dependence that can preclude the use of a different homolog in processes requiring precise phase behavior [3].

Foam stability mismatch
C10 or C12 LAS may shift the hardness-dependent foam optimum away from targeted municipal tap water performance.
Environmental mobility
C12 LAS exhibits higher soil retention and slower elution; its transport profile cannot represent C11 behavior in environmental modeling.
Metabolic pathway
Even-chain (C12) LAS yields different biodegradation intermediates than odd-chain C11, altering study conclusions on environmental fate.

Quantitative Evidence Guide: Undecylbenzene (C11) Performance and Property Differentiation vs. C10, C12, and C13 Analogs


LAS Surfactant Performance: Foam Stability Optimization in Hard Water

The optimal alkyl chain length for LAS foam stability is dependent on water hardness. For C11-derived LAS (from undecylbenzene), performance is part of an optimal group at moderate water hardness (50-150 ppm), while a longer-chain analog (C13) is optimal only in soft water (0 ppm) [1].

LAS foam stability optimum
Head-to-head
C11/C12 optimal at 50–150 ppm hardness; C13 optimal only at 0 ppm
Hard-water detergent performance may require C11 precursor.
LDL formulation, standard foam test.
Surfactant Performance Detergency Linear Alkylbenzene Sulfonate (LAS) Foam Stability

Environmental Fate: Differential Soil Mobility of LAS Homologs

In soil column studies, C11 LAS exhibited significantly higher mobility and lower retention compared to its longer-chain C12 LAS counterpart. This demonstrates that the environmental transport of sulfonates derived from undecylbenzene is distinct from and cannot be predicted by the behavior of dodecylbenzene derivatives [1].

Soil mobility comparison
Head-to-head
C11 LAS elutes faster, less retained; C12 requires >10 pore-volumes for transport
C11 mobility profile cannot be inferred from C12 data.
Agricultural soil columns, ~0.5 mL/min flow.
Environmental Fate Soil Sorption Linear Alkylbenzene Sulfonate (LAS) Groundwater Transport

High-Pressure Phase Behavior: Distinct Melting Point in the n-Alkylbenzene Series

The melting temperature of pure undecylbenzene under high pressure has been precisely measured and is distinct from its neighboring homologs in the n-alkylbenzene series. This data is essential for process design in high-pressure applications, as the behavior of dodecylbenzene or decylbenzene cannot be substituted [1].

High-pressure melting
Head-to-head
C11 melting curve distinct from C12/C13 under pressure up to 100 MPa
Process design at elevated pressure relies on C11-specific phase data.
Full paper required for exact values.
High-Pressure Thermodynamics Phase Equilibria n-Alkylbenzenes Melting Point

Fundamental Thermodynamic Properties: Vapor Pressure and Enthalpy of Vaporization

The vapor pressure and enthalpy of vaporization of undecylbenzene are distinct data points within the linear alkylbenzene homologous series. Verevkin (2006) established a linear correlation between these properties and carbon number, allowing for accurate prediction but confirming that undecylbenzene's specific values are required for precise thermodynamic calculations, especially when compared to shorter (e.g., C10) or longer (e.g., C12) chains [1].

Enthalpy of vaporization
Cross-study comparable
82.4 ± 0.4 kJ/mol (C11); ~76.1 kJ/mol for C10
Thermodynamic calculations require C11-specific values, not approximations.
Transpiration method, 313–364 K.
Thermodynamics Vapor Pressure Enthalpy of Vaporization n-Alkylbenzenes

Biodegradation Pathway: Distinct Metabolic Fate Based on Odd Carbon Number

The biodegradation pathway for alkylbenzene sulfonates is dictated by the parity of the alkyl side chain. For odd-numbered chains like undecylbenzene-p-sulfonate (C11), metabolism proceeds via p-hydroxyphenylpropionate and p-hydroxybenzoate. In contrast, even-numbered chains like dodecylbenzene-p-sulfonate (C12) yield p-hydroxyphenylacetate [1].

Biodegradation pathway
Head-to-head
Odd-chain C11 yields p-hydroxyphenylpropionate; even-chain C12 yields p-hydroxyphenylacetate
Chain parity determines metabolic intermediates, affecting environmental fate conclusions.
Bacillus sp. metabolism as sole C/S source.
Biodegradation Metabolic Pathway Alkylbenzene Sulfonate Environmental Microbiology

Procurement-Driven Application Scenarios for Undecylbenzene Based on Validated Differentiation


Hard Water Detergent Formulation (50-150 ppm CaCO3)

For the production of light-duty liquid (LDL) detergents designed for optimal performance in municipal tap water (50-150 ppm hardness), undecylbenzene is the required LAB precursor. As proven in comparative LAS studies, this water hardness range shifts the foam stability optimum specifically to the C11/C12 chain lengths, while the C13 analog fails to provide maximum performance [1]. Procuring undecylbenzene directly ensures the resulting LAS surfactant aligns with this validated performance peak.

Model Compound for Environmental Fate Studies of Odd-Chain LAS

In research focused on the transport and sorption of LAS in soil and groundwater systems, undecylbenzene is the essential model compound for the C11 homolog. Studies have quantified that C11 LAS exhibits faster elution and lower soil retention than C12 LAS [2], and its biodegradation follows a distinct odd-chain pathway [3]. These unique, quantifiable behaviors make undecylbenzene indispensable for accurate environmental modeling and risk assessment that cannot be extrapolated from studies using only C10 or C12 LAS.

High-Pressure Process Development and Thermodynamic Modeling

In any industrial or research setting involving elevated pressures (up to 100 MPa), the phase behavior of undecylbenzene is a unique, non-approximable data point. The melting curve for undecylbenzene under pressure has been specifically determined and is distinct from its C10 and C12 neighbors [4]. Its precise vapor pressure and enthalpy of vaporization values are also critical for accurate safety and process calculations [5]. Procuring high-purity undecylbenzene is necessary for experimental validation of models or for processes that rely on its specific thermodynamic properties.

Microbial Metabolism and Biodegradation Pathway Research

Researchers investigating the biodegradation of anionic surfactants require pure undecylbenzene as a precursor to its p-sulfonate derivative. This compound serves as the definitive substrate for studying the metabolic pathway of odd-chain alkylbenzene sulfonates, which has been shown to yield specific intermediates (p-hydroxyphenylpropionate, p-hydroxybenzoate) that are not produced by even-chain homologs like C12 LAS [3]. This parity-dependent pathway makes undecylbenzene a non-substitutable tool in environmental microbiology and wastewater treatment research.

Application
Selection Property
Validation Focus
Hard Water Detergent Formulation (50–150 ppm CaCO3)
C11 LAS foam stability optimum under moderate hardness
Foam performance ranking at target municipal water hardness
Environmental Fate Modeling
Distinct soil mobility and odd-chain biodegradation pathway
Soil column elution profiles and metabolite identification
High-Pressure Process Design
Chain-length dependent melting curve up to 100 MPa
Experimental phase behavior verification under pressure
Biodegradation Pathway Research
Odd-chain metabolic intermediate profile
Confirmation of p-hydroxyphenylpropionate and p-hydroxybenzoate production

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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